N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methyl-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methyl-2-(thiophen-2-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methyl-2-(thiophen-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with an appropriate acylating agent to form an intermediate, which is then further reacted with thiophene derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methyl-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methyl-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methyl-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methyl-2-(thiophen-2-yl)acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[methyl-(2-thiophen-2-ylacetyl)amino]-2-phenylacetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-24(20(25)15-19-9-6-14-28-19)21(16-7-4-3-5-8-16)22(26)23-17-10-12-18(27-2)13-11-17/h3-14,21H,15H2,1-2H3,(H,23,26) |
InChI Key |
LAFHEUGQYREGRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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